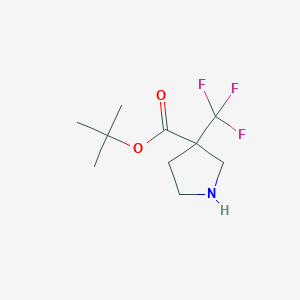

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 1046757-36-1) is a pyrrolidine-based compound featuring a tert-butyl ester group and a trifluoromethyl (-CF₃) substituent at the 3-position of the heterocyclic ring. This compound is notable for its fluorinated structure, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . However, commercial availability has been discontinued, as indicated by supplier records from CymitQuimica .

Properties

IUPAC Name |

tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEARQZAEMUMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrolidine scaffold is highly modular, allowing diverse substitutions. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacological Profiles

- Lipophilicity : The -CF₃ group in the target compound increases logP compared to unsubstituted analogs (e.g., S17-11), enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in the extended half-life of fluorinated kinase inhibitors .

- Chirality : Stereoisomers like (3R,4S)-hydroxy-methyl-CF₃ derivatives (CAS: 1052713-78-6) are critical for target selectivity in drug design .

Biological Activity

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 239.23 g/mol. Its structure includes a pyrrolidine ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

The mechanism of action for tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific biological targets such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various proteins within the cell. This modulation can lead to diverse biological effects, including enzyme inhibition and receptor antagonism.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes, which is crucial for its potential therapeutic applications. For example, studies have shown that compounds with similar trifluoromethyl substitutions can significantly enhance enzyme inhibition potency compared to their non-fluorinated counterparts .

2. Anticonvulsant Activity

Case studies have reported that derivatives of pyrrolidine compounds, including those with trifluoromethyl groups, demonstrate anticonvulsant properties. These compounds have been tested in various animal models, showing efficacy in reducing seizure frequency and severity .

3. Binding Affinity Studies

Binding affinity studies reveal that tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate interacts with multiple biological targets, which may lead to improved pharmacokinetic profiles. The presence of the trifluoromethyl group enhances the binding interactions, potentially resulting in better therapeutic outcomes.

Research Findings

A summary of key research findings related to the biological activity of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is presented in the table below:

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate?

Methodological Answer: A common approach involves nucleophilic substitution or esterification under mild conditions. For example, a tert-butyl ester can be introduced using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, as demonstrated in analogous pyrrolidine derivatives . Key steps include:

- Reagents : DMAP (catalyst), triethylamine (base), dichloromethane (solvent).

- Conditions : Maintain low temperatures (0–20°C) to minimize side reactions.

- Workup : Extract with aqueous solutions (e.g., HCl) to isolate the product.

Q. Reference Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DMAP, triethylamine | Activate carboxyl group |

| 2 | Dichloromethane, 0–20°C | Solvent and temperature control |

| 3 | Aqueous HCl wash | Neutralize base and purify product |

Q. How can this compound be purified effectively after synthesis?

Methodological Answer : Silica gel chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. For polar byproducts, gradient elution (e.g., 10–50% ethyl acetate in hexane) improves separation. Preparative HPLC is recommended for enantiomerically pure forms if chiral centers are present .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H) and trifluoromethyl signals (δ ~120 ppm for F NMR) .

- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of substituents (e.g., tert-butyl and trifluoromethyl groups) .

- LC-MS/HPLC : Validates purity (>95%) and molecular weight .

Q. What safety precautions are essential during handling?

Methodological Answer :

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Handling : Avoid ignition sources (P210) and use fume hoods. Refer to safety codes P201 ("obtain specialized instructions") and P202 ("read all precautions before use") .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Pd complexes) can enforce stereochemistry at the pyrrolidine C3 position. For example, tert-butyl esters of related pyrrolidines were synthesized using chiral ligands to achieve >90% enantiomeric excess (ee) . Key factors:

- Catalyst : Palladium with BINAP ligands for Suzuki couplings.

- Temperature : Sub-ambient conditions reduce racemization.

Q. How should researchers address contradictory data in reaction yields?

Methodological Answer : Contradictions often arise from impurities in starting materials or solvent effects. Systematic analysis includes:

Q. Reference Table :

| Solvent | Yield (%) | Common Byproducts |

|---|---|---|

| DCM | 65–75 | Hydrolyzed ester |

| DMF | 50–60 | Oxidized amine |

| Toluene | 70–80 | None detected |

Q. What computational tools predict reactivity or stability of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on pyrrolidine ring strain.

- Molecular Dynamics (MD) : Simulates solvation effects in different solvents (e.g., dichloromethane vs. THF) .

- SHELX Software : Refines crystallographic data to resolve bond angles and torsional strain .

Q. How can multi-step syntheses be optimized to minimize side reactions?

Methodological Answer :

- Stepwise Monitoring : Use in-situ IR or F NMR to track trifluoromethyl group incorporation .

- Protecting Groups : Temporarily shield reactive sites (e.g., Boc-protected amines) to prevent undesired substitutions .

- Catalyst Recycling : Employ Pd nanoparticles for Suzuki-Miyaura couplings to reduce metal waste .

Data Contradiction Example :

Conflicting reports on trifluoromethyl group stability under basic conditions can be resolved by:

pH Control : Avoid prolonged exposure to strong bases (e.g., NaOH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.